molecular formula C20H10Cl4O4 B10884825 Benzene-1,3-diyl bis(2,4-dichlorobenzoate)

Benzene-1,3-diyl bis(2,4-dichlorobenzoate)

Cat. No.: B10884825
M. Wt: 456.1 g/mol
InChI Key: GNNJTLPNRONAGE-UHFFFAOYSA-N
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Description

3-[(2,4-DICHLOROBENZOYL)OXY]PHENYL 2,4-DICHLOROBENZOATE is a chemical compound known for its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,4-DICHLOROBENZOYL)OXY]PHENYL 2,4-DICHLOROBENZOATE typically involves the esterification of 3-hydroxyphenyl 2,4-dichlorobenzoate with 2,4-dichlorobenzoyl chloride. This reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or chloroform and are conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-[(2,4-DICHLOROBENZOYL)OXY]PHENYL 2,4-DICHLOROBENZOATE undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing dichlorobenzoyl groups.

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester bonds can be hydrolyzed to yield the corresponding phenol and carboxylic acid derivatives.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous media are typical.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF) is a standard reagent.

Major Products Formed

    Substitution: Formation of substituted phenyl dichlorobenzoates.

    Hydrolysis: Production of 3-hydroxyphenyl 2,4-dichlorobenzoate and 2,4-dichlorobenzoic acid.

    Reduction: Formation of the corresponding alcohol derivatives.

Scientific Research Applications

3-[(2,4-DICHLOROBENZOYL)OXY]PHENYL 2,4-DICHLOROBENZOATE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactivity with various biological molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(2,4-DICHLOROBENZOYL)OXY]PHENYL 2,4-DICHLOROBENZOATE involves its interaction with molecular targets through its reactive dichlorobenzoyl groups. These groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorobenzoyl chloride: Used in similar synthetic applications and shares the dichlorobenzoyl functional group.

    3-(2,4-Dichlorobenzoyl)phenol:

    2,4-Dichlorobenzoic acid: A simpler compound that serves as a precursor in the synthesis of more complex derivatives.

Uniqueness

3-[(2,4-DICHLOROBENZOYL)OXY]PHENYL 2,4-DICHLOROBENZOATE is unique due to its dual dichlorobenzoyl groups, which enhance its reactivity and potential for diverse applications. Its structure allows for specific interactions with biological molecules, making it a valuable compound in both research and industrial contexts.

Properties

Molecular Formula

C20H10Cl4O4

Molecular Weight

456.1 g/mol

IUPAC Name

[3-(2,4-dichlorobenzoyl)oxyphenyl] 2,4-dichlorobenzoate

InChI

InChI=1S/C20H10Cl4O4/c21-11-4-6-15(17(23)8-11)19(25)27-13-2-1-3-14(10-13)28-20(26)16-7-5-12(22)9-18(16)24/h1-10H

InChI Key

GNNJTLPNRONAGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC(=O)C2=C(C=C(C=C2)Cl)Cl)OC(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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